molecular formula C19H28ClNO3 B217424 (1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride CAS No. 101710-99-0

(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride

Cat. No.: B217424
CAS No.: 101710-99-0
M. Wt: 353.9 g/mol
InChI Key: ZEUWFFZFGJFZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride is a complex organic compound It is a derivative of mandelic acid, which is an aromatic alpha hydroxy acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride typically involves the esterification of mandelic acid with the corresponding alcohol under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid, which also forms the hydrochloride salt of the ester. The reaction conditions usually involve heating the reactants to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The purification of the final product is typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bacterial infections.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Mandelic acid: The parent compound, known for its use in skincare and as an antibacterial agent.

    Phenylacetic acid: Another aromatic acid with similar chemical properties.

    Vanillylmandelic acid: A metabolite of catecholamines, used as a biomarker in medical diagnostics.

Uniqueness

(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride is unique due to its specific ester structure and the presence of the hydrochloride salt. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

101710-99-0

Molecular Formula

C19H28ClNO3

Molecular Weight

353.9 g/mol

IUPAC Name

(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride

InChI

InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,17-8-6-5-7-9-17)18(21)23-13-16-12-20(4)11-10-15(16)3;/h5-9,14,22H,10-13H2,1-4H3;1H

InChI Key

ZEUWFFZFGJFZOO-UHFFFAOYSA-N

SMILES

CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-]

Canonical SMILES

CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-]

Synonyms

(1,4-dimethyl-5,6-dihydro-2H-pyridin-3-yl)methyl 2-hydroxy-3-methyl-2- phenyl-butanoate chloride

Origin of Product

United States

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